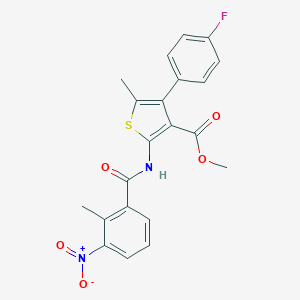![molecular formula C19H24N4O B450802 N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1-cyclohexanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-Cyclohexanecarbohydrazide: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide is unique due to its specific combination of a pyrazole ring and a cyclohexane moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H24N4O/c1-14-18(13-20-21-19(24)16-9-5-3-6-10-16)15(2)23(22-14)17-11-7-4-8-12-17/h4,7-8,11-13,16H,3,5-6,9-10H2,1-2H3,(H,21,24)/b20-13+ |
InChI Key |
HZTCYBYAAFDGCW-DEDYPNTBSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3CCCCC3 |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B450722.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450724.png)
![N-(3,4-dichlorophenyl)-2-[(3-methylthien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B450726.png)
![2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B450727.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B450729.png)

![N-(3,4-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B450733.png)


![2-({[3-(Isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B450736.png)

![Ethyl 2-[(5-bromo-2-furoyl)amino]-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B450738.png)
![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450742.png)
![3-({[3-(Ethoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B450743.png)
